Magnoloside F
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Overview
Description
Magnoloside F is a natural compound that can be isolated from the Magnolia officinalis, a plant known for its medicinal properties. This compound belongs to the class of phenylethanoid glycosides and exhibits significant antioxidant activity . It has a molecular formula of C35H46O20 and a molecular weight of 786.73 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnoloside F can be isolated from the fruits of Magnolia officinalis using chromatographic techniques such as silica gel, ODS, and Sephadex LH-20 column chromatography . The process involves extracting the dried fruits with a suitable solvent, followed by purification using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from Magnolia officinalis. The fruits are dried and powdered, then extracted with a solvent like 70% ethanol. The extract is concentrated and subjected to chromatographic purification to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Magnoloside F undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohol derivatives .
Scientific Research Applications
Magnoloside F has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of phenylethanoid glycosides.
Industry: It is used in the development of natural antioxidant formulations for food and cosmetic products.
Mechanism of Action
Magnoloside F exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species (ROS) and inhibits oxidative stress pathways. The compound interacts with molecular targets such as the NF-κB signaling pathway, which plays a crucial role in inflammation and immune responses .
Comparison with Similar Compounds
Similar Compounds
Magnoloside F is similar to other phenylethanoid glycosides such as:
- Magnoloside A
- Magnoloside D
- Magnoloside G
- Magnoloside H
Uniqueness
What sets this compound apart is its unique structural features, including the specific arrangement of glycosidic bonds and the presence of additional glucose linked to C-6 of allose . This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C35H46O20 |
---|---|
Molecular Weight |
786.7 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4-hydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C35H46O20/c1-14-24(42)26(44)29(47)34(51-14)55-32-30(48)31(54-23(41)7-4-15-2-5-17(37)19(39)10-15)22(13-50-33-28(46)27(45)25(43)21(12-36)52-33)53-35(32)49-9-8-16-3-6-18(38)20(40)11-16/h2-7,10-11,14,21-22,24-40,42-48H,8-9,12-13H2,1H3/b7-4+/t14-,21+,22+,24-,25+,26+,27-,28+,29+,30+,31+,32+,33+,34-,35+/m0/s1 |
InChI Key |
OTPHMDOQUOZGKS-GHJLPMDASA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@@H]([C@H](O[C@H]2OCCC3=CC(=C(C=C3)O)O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC(=O)/C=C/C5=CC(=C(C=C5)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OCCC3=CC(=C(C=C3)O)O)COC4C(C(C(C(O4)CO)O)O)O)OC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O)O |
Origin of Product |
United States |
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